
4-(2,4-Difluorophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10F2O3 . It is similar to 2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid, which is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds .
Synthesis Analysis
The synthesis of similar compounds like Gamma-(2:4-dichlorophenoxy)-butyric acid involves heating an alkali metal salt of 2:4-dichlorophenol with butyrolactone under substantially anhydrous conditions . The specific synthesis process for this compound might be similar but would require more specific research.Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C10H10F2O3 . The InChI code for this compound is InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) .科学的研究の応用
Photolabile Hydrophobic Molecules for Optical Gating in Nanofluidic Devices
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the use of photolabile protecting groups for optical gating in nanofluidic devices. This application involves the decoration of channel surfaces with photolabile hydrophobic molecules, enabling UV-light-triggered permselective transport of ionic species through these channels. Such advancements have potential applications in controlled release, sensing, and information processing, highlighting the versatility of 4-(2,4-Difluorophenoxy)butanoic acid derivatives in nanotechnology and device fabrication (Ali et al., 2012).
Enantiomerically Pure Derivatives from Trifluoromethyl-dioxanones
Research into the preparation of enantiomerically pure 4,4,4-Trifluoro-3-hydroxy-butanoic Acid Derivatives showcases the chemical versatility of related compounds. Through strategic reactions, derivatives branched at the 2- or 3-positions have been synthesized, contributing to the fields of organic synthesis and medicinal chemistry. Such derivatives hold potential in drug development and synthetic chemistry, illustrating the broader implications of fluorinated butanoic acid derivatives (Gautschi et al., 1994).
Molecular Docking and Spectroscopic Studies for Biological Applications
Molecular docking and spectroscopic investigations of 4-[(2,6-dichlorophenyl)amino] 2–methylidene 4–oxobutanoic acid derivatives reveal their potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting good biological activities. Such studies are crucial in the development of new pharmaceuticals, indicating the importance of this compound and its derivatives in drug discovery and development (Vanasundari et al., 2018).
Proline Amino Acids for 19F NMR Applications
The synthesis and application of perfluoro-tert-butyl 4-hydroxyproline, a derivative related to this compound, demonstrate its utility in enhancing the sensitivity of 19F NMR probes. This is pivotal for probes and medicinal chemistry, offering advanced tools for molecular imaging and diagnostics (Tressler et al., 2014).
Tunable Metal-Organic Frameworks for Gas/Vapor Separations
The development of rare-earth metal-organic frameworks (MOFs) with controlled pore sizes, utilizing fluorinated carboxylic acids, showcases the potential of these compounds in selective adsorption kinetics and molecular sieving. This highlights the role of fluorinated butanoic acid derivatives in creating advanced materials for environmental and industrial applications (Xue et al., 2015).
作用機序
Target of Action
The primary target of 4-(2,4-Difluorophenoxy)butanoic acid is broad-leaf weeds . This compound is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .
Mode of Action
This compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
The compound’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism .
Pharmacokinetics
The compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . Symptoms include twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .
特性
IUPAC Name |
4-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNOOHLCXZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

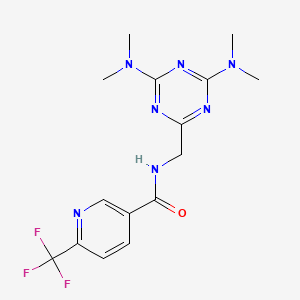

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

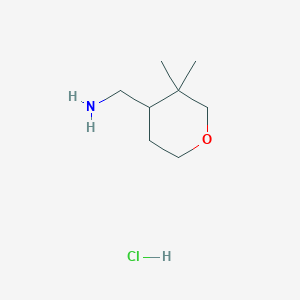

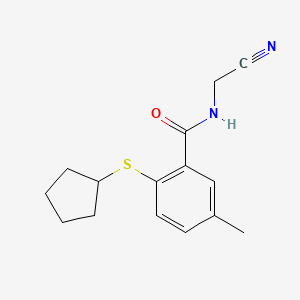
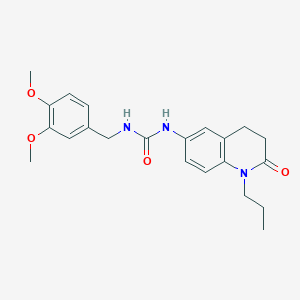

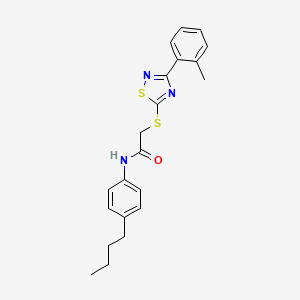
![Ethyl 4-oxo-5-[[2-(4-phenylphenyl)acetyl]amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769481.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)
